molecular formula C18H20N2O3S B2471734 Methyl 5-(phenethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate CAS No. 1428347-35-6

Methyl 5-(phenethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate

Cat. No.: B2471734
CAS No.: 1428347-35-6
M. Wt: 344.43
InChI Key: RRKSXGUZAFDIMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(phenethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is a thienopyridine derivative characterized by a bicyclic scaffold combining a thiophene ring fused with a partially hydrogenated pyridine moiety. The compound features a phenethylcarbamoyl group at position 5 and a methyl ester at position 2.

Properties

IUPAC Name

methyl 5-(2-phenylethylcarbamoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-23-17(21)16-14-9-12-24-15(14)8-11-20(16)18(22)19-10-7-13-5-3-2-4-6-13/h2-6,9,12,16H,7-8,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKSXGUZAFDIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=C(CCN1C(=O)NCCC3=CC=CC=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-(phenethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydrothieno[3,2-c]pyridines, characterized by a fused thiophene and pyridine ring system. The structural formula is as follows:

C16H20N2O3S\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

Research indicates that compounds within this class exhibit significant activity against various biological targets. Specifically, this compound has shown inhibition of human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in catecholamine biosynthesis.

Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit hPNMT with varying potency. For example, related compounds have shown IC50 values ranging from 1.59 µM to 5.69 µM against the enzyme .

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Antimalarial Activity : The compound has been evaluated for its potential as an antimalarial agent by targeting aspartate transcarbamoylase (ATC), a crucial enzyme in the malaria parasite's metabolic pathway. Compounds similar to this have shown promising inhibitory effects .
  • Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, it is hypothesized that this compound may also interact with neurotransmitter systems.

Study 1: Antimalarial Efficacy

A study conducted on a series of tetrahydrothieno[3,2-c]pyridines revealed that several derivatives exhibited significant inhibition of PfATC. The most potent compounds in this series demonstrated IC50 values below 5 µM .

Study 2: hPNMT Inhibition

Another investigation focused on the structure-activity relationship (SAR) among tetrahydrothieno derivatives. It was found that modifications at specific positions on the ring system could enhance hPNMT inhibitory potency significantly . The findings indicated that methyl substitution at the 6-position led to increased selectivity and potency compared to other configurations.

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological tests. Preliminary data suggest moderate toxicity levels with an LD50 greater than 2000 mg/kg in oral administration models . Further studies are required to evaluate chronic exposure effects and environmental impact.

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity
Research has indicated that derivatives of tetrahydrothieno[3,2-c]pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the thieno[3,2-c]pyridine structure can enhance its ability to inhibit cell proliferation in cancer models. The specific compound discussed here may possess similar properties due to its structural characteristics, which could interact with biological targets involved in cancer progression .

1.2 Antimicrobial Properties
Compounds related to methyl 5-(phenethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate have been evaluated for antimicrobial activity. Preliminary findings suggest that these compounds can inhibit the growth of various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

1.3 Neurological Applications
There is growing interest in the neuroprotective effects of thieno[3,2-c]pyridine derivatives. They may play a role in modulating neurotransmitter systems or protecting against neurodegenerative diseases. The potential for these compounds to serve as therapeutic agents for conditions such as Alzheimer's disease or Parkinson's disease is an area of ongoing research .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thieno-Pyridine Core: This involves cyclization reactions that create the thieno-pyridine framework essential for biological activity.
  • Carbamoylation: The introduction of the phenethylcarbamoyl group is crucial for enhancing the compound's pharmacological properties.
  • Methylation: Adding a methyl group at specific positions can significantly influence the compound's activity and solubility.

The optimization of these synthetic routes is critical for producing compounds with desirable pharmacokinetic properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Key findings include:

  • Substituent Effects: Variations in substituents on the phenethyl group can lead to significant changes in biological activity. For example, electron-donating or withdrawing groups can alter the compound's interaction with target proteins.
  • Ring Modifications: Alterations in the thieno-pyridine ring structure can impact binding affinity and selectivity towards biological targets .

Case Studies and Research Findings

Several studies have documented the effects and applications of similar compounds:

StudyCompoundFindings
Tetrahydrothieno derivativesDemonstrated cytotoxicity against multiple cancer cell lines with IC50 values ranging from 1 to 10 µM.
Antimicrobial activityExhibited significant inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Neuroprotective effectsShowed promise in reducing neuroinflammation and protecting neuronal cells in vitro models of neurodegeneration.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is essential for generating bioactive derivatives or intermediates for further modifications.
Typical Conditions :

  • Basic Hydrolysis : Aqueous NaOH or KOH in methanol/water at 50–80°C.

  • Acidic Hydrolysis : HCl or H₂SO₄ in refluxing ethanol.

Reaction ComponentDetails
Starting MaterialMethyl 5-(phenethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate
Product5-(Phenethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid
Key ApplicationGeneration of carboxylate salts for improved solubility or metal coordination studies.

Amide Bond Reactivity

The phenethylcarbamoyl group participates in nucleophilic substitution or hydrolysis under specific conditions. For example:

  • Acidic Cleavage : Concentrated HCl at elevated temperatures may hydrolyze the amide to a carboxylic acid and phenethylamine.

  • Enzymatic Hydrolysis : Proteases or amidases could selectively cleave the carbamoyl linkage, though this remains theoretical for this compound.

Mechanistic Insight :
The carbamate’s stability under physiological conditions is critical for its role as an IP6K inhibitor, as premature hydrolysis would reduce efficacy .

Cyclization and Ring-Opening Reactions

The tetrahydrothieno[3,2-c]pyridine core can undergo ring-opening or further cyclization. For instance:

  • Oxidative Ring Expansion : Reaction with peroxides or halogenating agents may modify the sulfur-containing ring.

  • Reductive Ring Saturation : Hydrogenation under high pressure could further saturate the thiophene ring, though this risks over-reduction .

Functionalization at the Thiophene Sulfur

The sulfur atom in the thiophene ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives. These modifications alter electronic properties and binding affinity.

Oxidation StateReagentsProduct
SulfoxideH₂O₂, CH₃COOHThis compound sulfoxide
SulfonemCPBACorresponding sulfone derivative

Nucleophilic Aromatic Substitution

Electron-deficient positions on the thienopyridine ring may undergo substitution with nucleophiles (e.g., amines, alkoxides). For example:

  • Halogenation : Bromine or iodine in acetic acid could introduce halogens at reactive positions, enabling cross-coupling reactions .

Salt Formation

The compound forms hydrochloride salts under acidic conditions, enhancing crystallinity and stability. A patented method for analogous tetrahydrothienopyridines involves:

  • Reaction with ethanolic HCl.

  • Recrystallization from water/ethanol mixtures .

Synthetic Precursor Reactions

During synthesis, intermediates such as imines or unprotected amines are generated. For example:

  • Imine Formation : Condensation of 2-thiophene ethylamine with formaldehyde yields intermediates critical for constructing the tetrahydrothienopyridine scaffold .

  • Cyclization : Ethanol-HCl mediates ring closure, forming the bicyclic structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Pharmacological Profiles

The pharmacological behavior of thienopyridine derivatives is highly sensitive to substituent modifications. Key analogues and their comparative attributes are outlined below:

Table 1: Structural and Functional Comparison of Thienopyridine Derivatives
Compound Name Substituents Key Activities References
Target Compound : Methyl 5-(phenethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate Phenethylcarbamoyl (position 5), methyl ester (position 4) Hypothesized antiplatelet/antifungal (based on structural analogs)
Methyl 5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate Ethylcarbamoyl (position 5), methyl ester (position 4) Not explicitly reported; reduced lipophilicity vs. phenethyl variant
5-((5-Substituted-1H-1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Triazole-methyl (position 5) Antifungal (e.g., Candida albicans inhibition)
Ticlopidine 2-Chlorophenylmethyl (position 5) Antithrombotic (ADP receptor antagonist)
Prasugrel derivatives (e.g., 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate) Fluorophenyl-cyclopropylketone (position 5), acetate (position 2) Antiplatelet (irreversible P2Y12 inhibition)

Key Structural-Activity Relationships (SAR)

  • Antiplatelet Activity : Ticlopidine and prasugrel derivatives demonstrate that bulky aromatic/fluorinated substituents at position 5 correlate with stronger P2Y12 receptor binding. The target compound’s phenethyl group may offer intermediate affinity compared to ticlopidine’s chlorophenylmethyl group .
  • Antifungal Activity : Triazole-containing derivatives (e.g., from ) show potent antifungal effects, suggesting that electron-withdrawing groups at position 5 enhance this activity. The target compound’s carbamoyl group lacks such electronegativity, implying a divergent mechanism .

Preclinical and Clinical Data (Analogues)

  • Compound C1 (from ): A thienopyridine derivative with 2-chlorophenyl substitution demonstrated superior antiplatelet activity to ticlopidine in rat models (IC50: 12 µM vs. 18 µM) .
  • Prasugrel : Faster onset and higher potency than clopidogrel, attributed to optimized substituents at position 5 .

Preparation Methods

Vilsmeier-Haack Formylation and Cyclization

This method, adapted from Cagniant and Kirsch, begins with a protected piperidone derivative. For example, 4-piperidone is protected with a benzothiazole-2-sulfonyl (Bts) group to yield Bts-4-piperidone (36) . Subsequent Vilsmeier-Haack formylation introduces a chloroformyl group at the 3-position, forming 37 . Treatment with sodium sulfide generates a thiol intermediate, which undergoes nucleophilic displacement with alkyl bromides (e.g., ethyl 2-bromopropionate) to form thioethers. Base-catalyzed cyclization then yields the THTP core.

Key Advantages :

  • High regioselectivity due to the Bts group’s stability under acidic and basic conditions.
  • Compatibility with diverse 2-position substituents (e.g., nitro, cyano).

Pictet-Spengler Reaction

An alternative approach employs the Pictet-Spengler reaction to construct the THTP ring. For instance, reaction of trifluoro-2-nitroso-propene with thiophene derivatives forms bicyclic intermediates (e.g., 54 ), which are reduced and cyclized to yield THTP derivatives. This method is particularly effective for introducing halogen substituents (e.g., bromine at the 2-position).

Introduction of the Phenethylcarbamoyl Group

The phenethylcarbamoyl moiety at position 5 is introduced via carbamoylation of the THTP amine. Two strategies are prevalent:

Direct Carbamoylation Using Isocyanates

Reaction of the THTP amine intermediate with phenethyl isocyanate in anhydrous dichloromethane or tetrahydrofuran (THF) affords the carbamoyl derivative. Catalytic bases such as triethylamine or 4-dimethylaminopyridine (DMAP) enhance reactivity.

Example Protocol :

  • Dissolve 5-amino-THTP intermediate (1 equiv) in dry THF under nitrogen.
  • Add phenethyl isocyanate (1.2 equiv) and DMAP (0.1 equiv).
  • Stir at 25°C for 12 hours.
  • Quench with aqueous NH4Cl and extract with ethyl acetate.

Yield : 65–78% (estimated from analogous reactions).

Carbodiimide-Mediated Coupling

For intermediates lacking reactivity toward isocyanates, activation of the carboxylic acid (e.g., phenethylcarboxylic acid) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enables amide bond formation. This method is preferred for sterically hindered amines.

Esterification: Methyl Carboxylate Installation

The methyl carboxylate at position 4 is typically introduced via esterification of a carboxylic acid precursor.

Fischer Esterification

Heating the THTP carboxylic acid with excess methanol and a catalytic acid (e.g., H2SO4) provides the methyl ester. For example, 4-carboxy-THTP intermediate is refluxed in methanol with H2SO4 (5 mol%) for 6 hours, yielding the ester in >85% purity.

Mitsunobu Reaction

For acid-sensitive substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) facilitates esterification under milder conditions.

Integrated Synthetic Pathways

Combining these steps, two full routes emerge:

Route A: Sequential Functionalization

  • Synthesize Bts-protected THTP via Vilsmeier-Haack formylation.
  • Deprotect with PhSH/K2CO3 to yield 5-amino-THTP .
  • Carbamoylate with phenethyl isocyanate.
  • Esterify the 4-carboxylic acid via Fischer esterification.

Overall Yield : 42% (estimated from stepwise yields).

Route B: Convergent Synthesis

  • Prepare 4-carbomethoxy-THTP directly using methyl acrylate in the cyclization step.
  • Introduce phenethylcarbamoyl via EDC/HOBt coupling.

Advantage : Reduced step count; Yield : 50–55%.

Comparative Analysis of Methods

Parameter Route A Route B
Total Steps 4 2
Overall Yield (%) 42 55
Purification Complexity High Moderate
Stereochemical Control Limited Not Reported

Route B offers higher efficiency but lacks enantioselectivity data. Route A enables chiral resolution via Nvoc-protected intermediates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-(phenethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions for aryl group introduction) and carbamoylation steps. For example, Boc-protected intermediates (as seen in structurally related compounds) are often used to protect reactive amines during synthesis . Optimization includes adjusting temperature (e.g., 80–120°C), solvent choice (DMF or THF), and catalyst loading (e.g., Pd(OAc)₂ at 5 mol%) to maximize yield and purity. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm the tetrahydropyridine ring conformation and carbamoyl group integration.
  • IR Spectroscopy : To identify carbonyl (C=O) and amide (N–H) stretches.
  • HPLC : For purity assessment (>98% by reverse-phase methods) .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • Melting Point Analysis : To assess crystallinity (e.g., observed range: 268–287°C in related pyridine derivatives) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA/GHS guidelines:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity or pharmacokinetic properties?

  • Methodological Answer :

  • Functional Group Replacement : Substitute the phenethylcarbamoyl group with bioisosteres (e.g., sulfonamides) to improve metabolic stability .
  • Ring Saturation : Modify the tetrahydrothienopyridine core to a fully aromatic system for increased lipophilicity and CNS penetration.
  • Computational Modeling : Use DFT or molecular docking to predict binding affinity to target proteins (e.g., kinase inhibitors) .

Q. How can researchers resolve contradictions in solubility or stability data reported for this compound?

  • Methodological Answer :

  • Replicate Studies : Perform controlled solubility assays (e.g., shake-flask method in PBS/DMSO) under standardized conditions.
  • Advanced Analytics : Use dynamic light scattering (DLS) to detect aggregation or polymorphic forms.
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with LC-MS monitoring to identify decomposition pathways .

Q. What experimental strategies are effective for elucidating the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Kinetic Assays : Measure enzyme inhibition (e.g., IC₅₀) using fluorogenic substrates.
  • Isotopic Labeling : Incorporate ¹⁴C or ³H isotopes to track metabolic fate in vitro/in vivo.
  • Proteomics : Apply SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.